4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

antimicrobial enzyme inhibition SAR

4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478253-79-1) is a synthetic small molecule belonging to the 1,2,4-triazole-5-thione class, featuring a Schiff-base (3-bromobenzylideneamino) substituent at the N4 position and a 2-chlorophenyl group at C3. This compound is commercially available primarily as a research chemical with a typical purity specification of 95%.

Molecular Formula C15H10BrClN4S
Molecular Weight 393.7 g/mol
CAS No. 478253-79-1
Cat. No. B12037064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS478253-79-1
Molecular FormulaC15H10BrClN4S
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br)Cl
InChIInChI=1S/C15H10BrClN4S/c16-11-5-3-4-10(8-11)9-18-21-14(19-20-15(21)22)12-6-1-2-7-13(12)17/h1-9H,(H,20,22)/b18-9+
InChIKeyCHFYCPDTNSPQRR-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478253-79-1) Procurement Overview: Compound Identity and Baseline Characteristics


4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478253-79-1) is a synthetic small molecule belonging to the 1,2,4-triazole-5-thione class, featuring a Schiff-base (3-bromobenzylideneamino) substituent at the N4 position and a 2-chlorophenyl group at C3 [1]. This compound is commercially available primarily as a research chemical with a typical purity specification of 95% . A comprehensive search of primary research literature, patents, and authoritative bioassay databases (including PubChem BioAssay) as of May 2026 revealed no published quantitative biological or physicochemical data specific to this compound. Its differentiation from close structural analogs therefore cannot currently be established through direct experimental comparisons.

Why Generic Substitution of 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with In-Class Analogs Carries Unquantified Risk


The 1,2,4-triazole-5-thione scaffold is known to exhibit thiol-thione tautomerism and to participate in metal coordination and hydrogen-bonding interactions that are highly sensitive to the electronic and steric properties of peripheral substituents [1]. The specific combination of a 3-bromobenzylideneamino group and a 2-chlorophenyl group in this compound creates a unique spatial and electronic environment whose impact on target binding, physicochemical properties (e.g., logP, solubility), and chemical reactivity cannot be inferred from analogs bearing different halogenation patterns (e.g., 4-bromobenzylidene or 3-chlorophenyl isomers) or non-halogenated benzylidene groups. No published structure-activity relationship (SAR) data exist to support the assumption of functional equivalence between this compound and its closest commercially available analogs, making uninformed substitution a source of unquantifiable experimental variability.

Quantitative Differentiation Evidence for 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478253-79-1) vs. Closest Analogs


Absence of Published Head-to-Head Biological Activity Data vs. 4-Bromobenzylidene Isomer (CAS 478254-21-6)

No published study was identified that directly compares the biological activity of CAS 478253-79-1 (3-bromobenzylidene isomer) against its 4-bromobenzylidene positional isomer (CAS 478254-21-6) in any assay system. A search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL as of May 2026 returned zero quantitative activity records for either compound. The absence of comparative data means that any claim of differential potency, selectivity, or spectrum of activity between these two commercially available isomers is unsupported by published evidence.

antimicrobial enzyme inhibition SAR

No Quantitative Comparison Available: Target Compound vs. 3-Chlorophenyl Regioisomer (SALOR-INT L229296-1EA)

The 3-chlorophenyl regioisomer (SALOR-INT L229296-1EA, where the chlorine is at the meta rather than ortho position of the phenyl ring at C3) represents a close structural comparator. However, no published study was found that directly compares the biological activity, metabolic stability, or physicochemical properties of CAS 478253-79-1 (2-chlorophenyl) against its 3-chlorophenyl analog. The ortho vs. meta chlorine substitution is expected to influence molecular conformation and steric accessibility of the triazole-thione core, but this remains unquantified in the public domain.

regioisomer metabolic stability target engagement

Lack of Direct Corrosion Inhibition Comparison with Structurally Related Triazole-Thiones

A 2019 study by Mat. Today Proc. compared two close analogs in the 1,2,4-triazole-3-thione series for corrosion inhibition of mild steel in 1.0 M HCl: (Z)-4-((2-bromobenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 2i) achieved 89.51% inhibition efficiency (EIS), while (Z)-4-((3-bromobenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 2I) achieved 84.50% [1]. Although these compounds differ from the target compound by bearing a 5-methyl group instead of a 5-(2-chlorophenyl) group, this is the closest published quantitative comparison available for the 3-bromobenzylideneamino pharmacophore. No corrosion inhibition data exist for CAS 478253-79-1 itself.

corrosion inhibition mild steel HCl medium

Absence of Patent-Backed Application Differentiation

A search of patent databases including Google Patents, WIPO PATENTSCOPE, and PubChem patent stripe returned zero patents that specifically claim CAS 478253-79-1 or its direct use in a defined therapeutic, agricultural, or materials application. This contrasts with several other 1,2,4-triazole derivatives that are claimed in patents for bromodomain inhibition, antifungal activity, and corrosion inhibition. The absence of patent protection may represent a favorable freedom-to-operate profile for commercial development, but it also means that no patent-validated application differentiation exists to guide procurement.

patent landscape freedom to operate intellectual property

Recommended Application Scenarios for 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Based on Available Evidence


Primary Screening in Custom Antimicrobial SAR Campaigns

Given the complete absence of published biological data, the most appropriate use of this compound is as a novel, data-naïve member of a focused library for de novo antimicrobial screening. The presence of both bromine and chlorine substituents provides opportunities for halogen-bonding interactions with biological targets, while the Schiff-base linkage offers a handle for further derivatization. Users should include the 4-bromobenzylidene isomer (CAS 478254-21-6) and the non-brominated benzylidene analog as internal comparators to establish SAR within the same experimental system, as no external benchmark data exist. This approach transforms the current evidence gap into a controlled discovery opportunity.

Corrosion Inhibitor Screening with Internal Isomer Benchmarking

Based on the class-level corrosion inhibition data available for structurally related triazole-3-thiones, this compound may be evaluated as a corrosion inhibitor for mild steel in acidic media. The 3-bromobenzylidene substitution pattern showed 84.50% inhibition efficiency (EIS) in the 5-methyl series, while the 2-bromo isomer reached 89.51%. Users should directly compare CAS 478253-79-1 against its 4-bromobenzylidene isomer (CAS 478254-21-6) and the 2-bromobenzylidene analog (CAS 478254-91-0) within the same experimental setup to determine whether the 2-chlorophenyl group at C5 modulates the bromine-position effect observed in the methyl series.

Synthetic Building Block for Diversification Libraries

The thione group at C5 of the triazole ring is amenable to S-alkylation and metal coordination, while the Schiff-base imine bond can be reduced or further functionalized. This compound can serve as a versatile intermediate for generating derivative libraries where the 2-chlorophenyl and 3-bromobenzylidene substituents are held constant while varying the thione-derived functionality. The lack of pre-existing biological annotation makes derivatives of this scaffold valuable for exploring new chemical space in lead discovery programs.

Freedom-to-Operate Lead Optimization Starting Point

The confirmed absence of patent coverage (0 patents specifically claiming this compound) distinguishes it from many patented triazole-based lead series and makes it an attractive starting point for commercial lead optimization programs. Organizations seeking to build proprietary IP around a triazole-thione scaffold can use this compound as a foundational core structure without the risk of infringing existing composition-of-matter claims, provided a thorough freedom-to-operate analysis is independently conducted.

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